molecular formula C13H18FN3 B12227418 4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227418
M. Wt: 235.30 g/mol
InChI Key: RGGDLVFLYVSTIC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperidine ring bearing a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-[3-(methyl)piperidin-1-yl]pyrimidine
  • 4-Cyclopropyl-6-[3-(ethyl)piperidin-1-yl]pyrimidine
  • 4-Cyclopropyl-6-[3-(chloromethyl)piperidin-1-yl]pyrimidine

Uniqueness

4-Cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C13H18FN3

Molecular Weight

235.30 g/mol

IUPAC Name

4-cyclopropyl-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C13H18FN3/c14-7-10-2-1-5-17(8-10)13-6-12(11-3-4-11)15-9-16-13/h6,9-11H,1-5,7-8H2

InChI Key

RGGDLVFLYVSTIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)CF

Origin of Product

United States

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